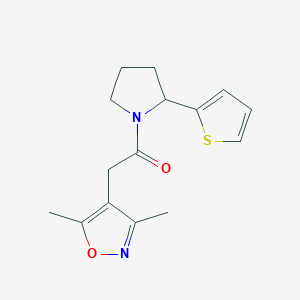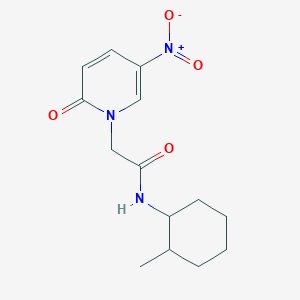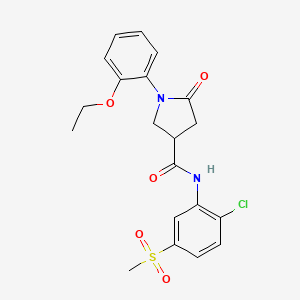
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone is a synthetic compound that has been widely used in scientific research. This compound is also known by its chemical name, DMXAA, and is used in the study of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that regulate immune responses. DMXAA has also been shown to activate the transcription factor NF-κB, which plays a key role in regulating immune responses and inflammation.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IL-6, which are involved in the immune response. DMXAA has also been found to inhibit the activity of enzymes involved in angiogenesis, such as matrix metalloproteinases. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it convenient for use in experiments. However, DMXAA has some limitations. It has been found to be toxic to some normal cells, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of DMXAA. One area of research is the development of new cancer therapies based on DMXAA. Researchers are also investigating the use of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, there is interest in using DMXAA for the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, researchers are working to better understand the mechanism of action of DMXAA, which could lead to the development of more effective treatments.
Méthodes De Synthèse
The synthesis of DMXAA involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 2-thiophen-2-ylpyrrolidine in the presence of a coupling agent. This reaction results in the formation of DMXAA, which is then purified by column chromatography.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. DMXAA has also been found to enhance the immune response to cancer cells, making it a promising candidate for cancer immunotherapy.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-12(11(2)19-16-10)9-15(18)17-7-3-5-13(17)14-6-4-8-20-14/h4,6,8,13H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJVZPDMIAFHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide](/img/structure/B7453487.png)
![[2-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7453504.png)

![2-[[4-(3,4-Dichlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7453518.png)
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453521.png)
![N-(4-fluorophenyl)-2-[(5-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]propanamide](/img/structure/B7453524.png)
![2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide](/img/structure/B7453528.png)
![1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7453530.png)

![2-[1-[[5-(4-Tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B7453557.png)
![4-[2-Hydroxy-3-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propoxy]benzonitrile](/img/structure/B7453566.png)
![6-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7453568.png)

![ethyl 4-methyl-6-[3-(2-methylphenoxy)propanoyloxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7453574.png)
